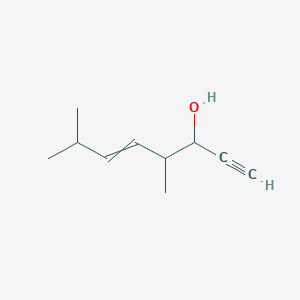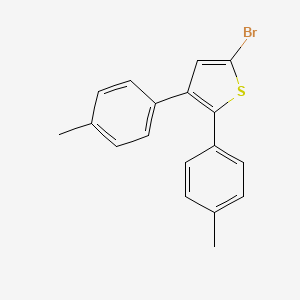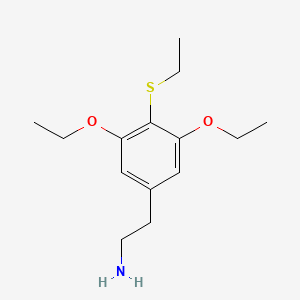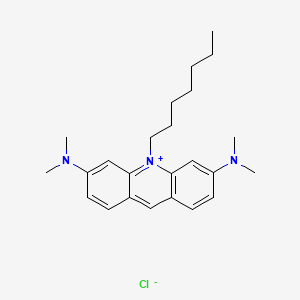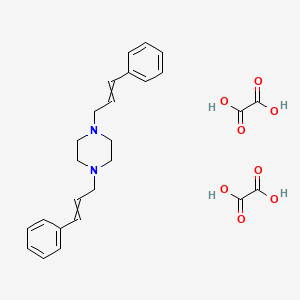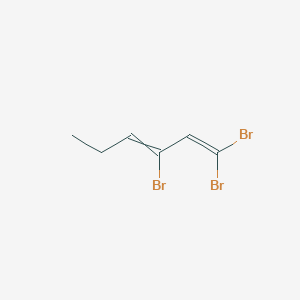
1,1,3-Tribromohexa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Tribromohexa-1,3-diene is a halogenated diene compound characterized by the presence of three bromine atoms attached to a hexa-1,3-diene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromohexa-1,3-diene can be synthesized through the bromination of hexa-1,3-diene. The reaction typically involves the addition of bromine (Br₂) to hexa-1,3-diene under controlled conditions. The process can be carried out in an inert solvent such as carbon tetrachloride (CCl₄) at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3-Tribromohexa-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of conjugated double bonds. For example, it can react with hydrogen halides (HX) to form addition products.
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms and the diene backbone.
Common Reagents and Conditions:
Electrophilic Addition: Hydrogen halides (e.g., HBr) under mild conditions.
Substitution Reactions: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed:
Electrophilic Addition: Formation of 1,1,3-tribromo-2-hexene or 1,1,3-tribromo-4-hexene.
Substitution Reactions: Formation of substituted derivatives such as 1,1-dibromo-3-hydroxyhexa-1,3-diene.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with altered bromine content.
Aplicaciones Científicas De Investigación
1,1,3-Tribromohexa-1,3-diene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a building block in polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1,3-tribromohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily driven by the presence of conjugated double bonds and bromine atoms, which facilitate electrophilic and nucleophilic interactions. The exact molecular targets and pathways depend on the specific application and the nature of the interacting species.
Comparación Con Compuestos Similares
1,1,3-Trichlorohexa-1,3-diene: Similar structure with chlorine atoms instead of bromine.
1,1,3-Trifluorohexa-1,3-diene: Similar structure with fluorine atoms instead of bromine.
1,1,3-Tetrahalohexa-1,3-diene: Compounds with four halogen atoms (e.g., tetrafluoro, tetrachloro).
Uniqueness: 1,1,3-Tribromohexa-1,3-diene is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its chloro- and fluoro-analogues.
Propiedades
Número CAS |
88146-51-4 |
|---|---|
Fórmula molecular |
C6H7Br3 |
Peso molecular |
318.83 g/mol |
Nombre IUPAC |
1,1,3-tribromohexa-1,3-diene |
InChI |
InChI=1S/C6H7Br3/c1-2-3-5(7)4-6(8)9/h3-4H,2H2,1H3 |
Clave InChI |
UAWJZOUNUXDZIT-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(C=C(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![([1,1'-Biphenyl]-2-yl)(diphenyl)arsane](/img/structure/B14393928.png)

![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)

![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14393947.png)

![3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene](/img/structure/B14393965.png)
